5-(Tert-butyl)pyridine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a tert-butyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Chemical Reactions Analysis
5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used in these reactions.
Major Products: The major products depend on the specific reaction but can include boronic acids, substituted pyridines, and other boron-containing compounds.
Scientific Research Applications
5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .
Comparison with Similar Compounds
5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and pyridine derivatives:
Properties
Molecular Formula |
C15H24BNO2 |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
5-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)11-8-9-12(17-10-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 |
InChI Key |
ISGXFTJCCDXPJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.